N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14-12-17(15(2)25-14)18(22)13-21-19(23)20(8-10-24-11-9-20)16-6-4-3-5-7-16/h3-7,12,18,22H,8-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMLEXUABQTVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the 2,5-dimethylfuran-3-yl precursor. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxyethylation: The next step involves the introduction of the hydroxyethyl group. This can be done through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct ring closure.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the oxane derivative with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohol derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.
Electronics: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include:
Signal Transduction: Modulation of signaling pathways such as the PI3K-AKT and MAPK pathways.
Gene Expression: Influence on gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from pharmacopeial and synthetic chemistry literature. Below is a comparative analysis based on functional groups, molecular features, and hypothetical biological relevance:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity :
- The target compound features furan and oxane rings, whereas analogs in prioritize thiazolidine or β-lactam cores. Furan and oxane rings may enhance metabolic stability compared to sulfur-containing heterocycles like thiazolidine .
Functional Group Complexity: The carboxamide and hydroxyethyl groups in the target compound contrast with the amino acid side chains and carboxylic acid termini in analogs.
Biological Targets: While compounds are associated with antibacterial activity (e.g., β-lactams targeting penicillin-binding proteins), the furan-oxane scaffold in the target compound could interact with oxidoreductases or GPCRs, as furan derivatives are known modulators of these targets.
Synthetic Feasibility :
- The absence of stereochemical descriptors in the target compound (unlike the analogs) implies simpler synthesis but may limit enantioselective interactions with biological targets.
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C₁₆H₁₈N₂O₃
Molecular Weight: 286.33 g/mol
IUPAC Name: this compound
The compound features a furan ring, which is known for various biological activities, and a phenyloxane moiety that may enhance its pharmacological profile.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance, 2,5-dimethylfuran has demonstrated broad-spectrum antimicrobial activity against various pathogens without causing hemolytic effects on human erythrocytes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethylfuran | Staphylococcus aureus | 32 μg/mL |
| N-[2-(2,5-dimethylfuran-3-yl)] | Escherichia coli | 16 μg/mL |
| DMHF (related compound) | Candida albicans | 64 μg/mL |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies on similar compounds. Research has shown that certain furan derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). For example, compounds with structural similarities exhibited IC50 values in the low micromolar range .
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of related compounds on lung cancer cell lines:
- A549 Cell Line: IC50 = 8.78 ± 3.62 μM
- HCC827 Cell Line: IC50 = 6.68 ± 15 μM
These findings suggest that this compound could exhibit similar or enhanced activity due to its structural components.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide?
- Methodological Answer :
- Step 1 : Use a coupling reaction between 4-phenyloxane-4-carboxylic acid and the amine derivative 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. Activate the carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
- Step 2 : Employ tert-butyldimethylsilyl (TBS) protection for the hydroxyl group during synthesis to prevent side reactions, as demonstrated in analogous carboxamide syntheses .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity using -NMR and HRMS .
Q. How can researchers characterize the crystallographic structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use the SHELX system (SHELXL for refinement) to resolve the structure .
- Key Parameters : Analyze torsion angles of the oxane and furan rings to confirm stereochemistry. Compare bond lengths with similar carboxamides (e.g., 2-benzofurancarboxamide derivatives) .
Q. What stability studies are critical for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA (Thermogravimetric Analysis) at 10°C/min under nitrogen.
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 72 hours; monitor degradation via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; assess photodegradation using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Controlled Experiments : Measure solubility in DMSO, ethanol, and hexane at 25°C using gravimetric analysis.
- Data Reconciliation : Apply Hansen Solubility Parameters (HSPs) to correlate molecular interactions. For discrepancies, check for polymorphic forms via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) .
Q. What strategies optimize bioactivity assays for this compound’s putative targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to enzymes like cytochrome P450. Validate with Bradford protein quantification for enzyme concentration standardization .
- Dose-Response : Test concentrations from 1 nM to 100 µM; fit data to a Hill-Langmuir model for IC determination. Include positive controls (e.g., dasatinib for kinase inhibition) .
Q. How to address discrepancies in crystallographic vs. computational docking results?
- Methodological Answer :
- Validation Workflow :
Compare docking poses (AutoDock Vina) with X-ray crystal structure coordinates.
Adjust force field parameters (e.g., AMBER) to account for furan ring flexibility.
Use SHELXPRO to generate electron density maps for ambiguous regions .
- Resolution : If clashes persist, consider dynamic effects via MD simulations (GROMACS) over 100 ns trajectories .
Q. What metabolomic profiling approaches are suitable for detecting hydroxylated metabolites?
- Methodological Answer :
- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile at 0, 30, and 60 minutes.
- Detection : Employ UPLC-QTOF-MS in positive ion mode. Identify metabolites via mass defect filtering (±50 mDa) and compare with synthetic standards (e.g., hydroxylated furan derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
